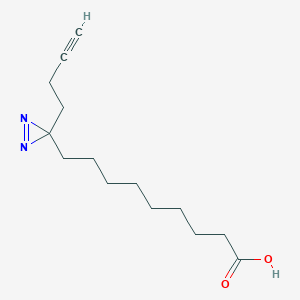![molecular formula C5H12O4S2 B1193942 2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid CAS No. 244301-87-9](/img/structure/B1193942.png)
2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-hydroxypropyl-CoM is a 2-hydroxypropyl-CoM. It is a conjugate acid of a (S)-2-hydroxypropyl-CoM(1-). It is an enantiomer of a (R)-2-hydroxypropyl-CoM.
Applications De Recherche Scientifique
Antioxidation and Cytoprotection
Taurine, chemically known as 2-aminoethanesulfonic acid, is a conditionally essential β-amino acid with notable antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission properties. It has shown protective and therapeutic ameliorations against oxidative stress-induced pathologies in both experimental and human models, particularly in the context of diabetes mellitus and its complications. These findings suggest the potential of taurine in the prevention and management of diabetes and its complications through antioxidant supplementation (Sirdah, 2015).
Sulfur Chemistry in Energy and Environment
Sulfur chemistry is crucial in understanding and optimizing processes like the Claus process, used for recovering sulfur and energy from acid gases. Understanding the sulfur chemistry in these processes helps in enhancing sulfur recovery efficiency, improving sulfur quality, and reducing environmental impact. These insights are vital for the design of advanced Claus reactors with better sulfur capture and energy recovery (Gupta, Ibrahim, & Shoaibi, 2016).
Environmental and Industrial Applications
Sulfamic acid is recognized for its applications in industrial cleaning and corrosion inhibition, serving as an environmentally friendly alternative electrolyte. Its use in removing rusts and lime scales from metal surfaces and its compatibility with organic corrosion inhibitors underscore its significance in industrial maintenance and environmental conservation (Verma & Quraishi, 2022).
Catalysis and Hydroprocessing
Transition metal phosphides are emerging as promising hydroprocessing catalysts, offering high activity and stability. Their unique properties and performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) positions them as vital catalysts for improved processing of diminishing oil feedstocks, adhering to stringent environmental regulations (Oyama, Gott, Zhao, & Lee, 2009).
Propriétés
Numéro CAS |
244301-87-9 |
|---|---|
Nom du produit |
2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid |
Formule moléculaire |
C5H12O4S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
2-[(2S)-2-hydroxypropyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/t5-/m0/s1 |
Clé InChI |
QWNJCCLFGYAGRK-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CSCCS(=O)(=O)O)O |
SMILES |
CC(CSCCS(=O)(=O)O)O |
SMILES canonique |
CC(CSCCS(=O)(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)
